molecular formula C13H23NO5 B2613502 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-methoxyacetic acid CAS No. 1893601-72-3

2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-methoxyacetic acid

Cat. No.: B2613502
CAS No.: 1893601-72-3
M. Wt: 273.329
InChI Key: GILYWUOEHFEABZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-methoxyacetic acid is a high-value chemical intermediate featuring a carboxylic acid group and a tert-butoxycarbonyl (Boc)-protected piperidine ring. This specific molecular architecture makes it a versatile building block in medicinal chemistry and pharmaceutical research. The compound is primarily designed for the synthesis of more complex molecules, where it can be used to introduce a functionalized piperidine moiety—a common structural feature in many bioactive compounds. The Boc protecting group ensures stability during synthetic sequences and can be readily removed under mild acidic conditions to reveal a secondary amine for further derivatization. Researchers utilize this acid in coupling reactions, such as amide bond formation, to create novel compounds for drug discovery programs. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. The product is offered with comprehensive analytical data, including NMR and LCMS, to guarantee identity and purity for your research needs. Please inquire for current pricing, bulk availability, and a certificate of analysis.

Properties

IUPAC Name

2-methoxy-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5/c1-13(2,3)19-12(17)14-7-5-9(6-8-14)10(18-4)11(15)16/h9-10H,5-8H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GILYWUOEHFEABZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-methoxyacetic acid typically involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the methoxyacetic acid moiety. One common method involves the reaction of 4-piperidone with di-tert-butyl dicarbonate to form the Boc-protected piperidine. This intermediate is then reacted with methoxyacetic acid under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems for efficient and sustainable synthesis. These systems allow for better control over reaction conditions and can improve the overall yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-methoxyacetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl group in the Boc-protected piperidine can be reduced to form an alcohol.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Oxidation: Formation of 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-carboxyacetic acid.

    Reduction: Formation of 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-methoxyethanol.

    Substitution: Various derivatives depending on the substituent introduced.

Scientific Research Applications

2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-methoxyacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-methoxyacetic acid largely depends on its application. In the context of PROTAC development, it acts as a linker that brings the target protein and the E3 ubiquitin ligase into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein . The molecular targets and pathways involved include the ubiquitin-proteasome system and various protein-protein interactions.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features Reference
Target Compound : 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-methoxyacetic acid - Boc at N1
- Methoxy at C2-acetic acid
C₁₃H₂₃NO₅ 285.33 Not reported Intermediate for acid chloride synthesis
2-(1-(tert-Butoxycarbonyl)-4-methylpiperidin-4-yl)acetic acid - Boc at N1
- Methyl at C4
- Acetic acid at C4
C₁₃H₂₃NO₄ 257.33 48–50 Enhanced lipophilicity; used in peptide coupling
2-[1-(tert-Butoxycarbonyl)-4-(2-methoxyphenyl)piperidin-4-yl]acetic acid - Boc at N1
- 2-Methoxyphenyl at C4
- Acetic acid at C4
C₁₉H₂₇NO₅ 349.42 Not reported Aromatic substitution improves binding affinity in drug candidates
2-(1-(tert-butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acid - Boc at N1
- 3,3-Difluoro at C3
- Acetic acid at C4
C₁₂H₁₉F₂NO₄ 279.28 Not reported Fluorination enhances metabolic stability
2-(1-(tert-Butoxycarbonyl)-4-hydroxypiperidin-4-yl)acetic acid - Boc at N1
- Hydroxy at C4
- Acetic acid at C4
C₁₂H₂₁NO₅ 259.30 Not reported Polar hydroxy group increases aqueous solubility
2-(1-(4-(Trifluoromethyl)phenyl)piperidin-4-yl)acetic acid (Boc-protected) - Boc at N1
- 4-Trifluoromethylphenyl at C4
- Acetic acid at C4
C₁₉H₂₄F₃NO₄ 387.40 Not reported Trifluoromethyl group boosts electron-withdrawing effects

Substituent Effects on Physicochemical Properties

  • Lipophilicity: The introduction of methyl (e.g., C₁₃H₂₃NO₄) or trifluoromethyl groups (C₁₉H₂₄F₃NO₄) increases lipophilicity, improving membrane permeability but reducing aqueous solubility .
  • Solubility: Hydroxy (C₁₂H₂₁NO₅) and methoxy (C₁₃H₂₃NO₅) substituents enhance polarity, favoring solubility in polar solvents like water or methanol .
  • Thermal Stability : Methyl-substituted analogs exhibit lower melting points (48–50°C) compared to bulkier aromatic derivatives, which remain unreported due to complex crystallization .

Q & A

(Basic) What are the common synthetic routes for synthesizing 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-methoxyacetic acid?

Methodological Answer:
The synthesis typically involves three key steps:

Piperidine Intermediate Preparation : Start with 1-Boc-4-piperidone (tert-butoxycarbonyl-protected piperidone), which is reduced to the corresponding piperidin-4-yl intermediate using catalytic hydrogenation or sodium borohydride .

Methoxyacetic Acid Coupling : React the piperidine intermediate with methoxyacetic acid derivatives (e.g., activated esters or acid chlorides) under coupling conditions (e.g., EDC/HOBt or DCC) .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) is used to isolate the product, followed by characterization via 1H^1H-NMR (confirming Boc-group integrity at δ 1.4 ppm) and mass spectrometry (expected molecular ion peak at m/z ~300–350) .

(Basic) How is the Boc-protected intermediate characterized to confirm structural integrity?

Methodological Answer:
Characterization relies on:

  • 1H^1H-NMR : Peaks at δ 1.4 ppm (Boc tert-butyl group), δ 3.5–4.0 ppm (piperidine protons), and δ 3.3 ppm (methoxy group) .
  • HPLC-PDA : Purity assessment (>95%) with a C18 column (acetonitrile/water + 0.1% TFA) .
  • Mass Spectrometry : ESI-MS to confirm the molecular ion (e.g., [M+H]+^+ at m/z 305.37 for related Boc-piperidine carboxylic acids) .

(Basic) What safety protocols are critical when handling this compound?

Methodological Answer:

  • Hazards : Skin irritation (H315), eye irritation (H319), and acute oral toxicity (H302) require PPE (gloves, goggles) and fume hood use .
  • Spill Management : Neutralize with inert absorbents (vermiculite) and dispose via hazardous waste protocols .
  • Storage : Stabilize at 2–8°C under inert gas (argon) to prevent Boc-group hydrolysis .

(Advanced) How can researchers optimize coupling reactions to improve yield and reduce byproducts?

Methodological Answer:

  • Catalyst Screening : Use Pd(OAc)2_2 with XPhos ligand for Suzuki-Miyaura couplings (e.g., aryl boronate intermediates), achieving yields >80% under inert conditions (40–100°C, 5–24 h) .
  • Solvent Optimization : Replace polar aprotic solvents (DMF) with tert-butanol to minimize racemization .
  • Byproduct Analysis : Monitor via LC-MS for de-Boc byproducts (e.g., m/z ~200–250 fragments) and adjust pH (Cs2_2CO3_3) to suppress acid-mediated degradation .

(Advanced) How can stereochemical configuration at chiral centers be confirmed experimentally?

Methodological Answer:

  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., (2R,4R)-isomers show distinct torsion angles in piperidine rings) .
  • Chiral HPLC : Use a Chiralpak IC-3 column (hexane/isopropanol) to separate enantiomers, validated against known standards .
  • Circular Dichroism (CD) : Compare CD spectra with reference compounds to assign R/S configurations .

(Advanced) How should contradictory analytical data (e.g., NMR vs. LC-MS) be resolved?

Methodological Answer:

  • Impurity Profiling : Use LC-MS/MS to identify co-eluting impurities (e.g., epimers or Boc-deprotected analogs) .
  • Dynamic NMR : Heat samples to 50°C to detect rotamers causing peak splitting (e.g., methoxy group rotation) .
  • Isotopic Labeling : Synthesize 13C^{13}C-labeled Boc-group derivatives to trace degradation pathways .

(Basic) What are the primary applications of this compound in drug discovery?

Methodological Answer:

  • Intermediate for PROTACs : The Boc group enables selective deprotection for conjugation with E3 ligase ligands .
  • Peptide Mimetics : The methoxyacetic acid moiety mimics aspartate/glutamate residues in protease inhibitors .
  • Crystallography Standards : High-purity batches serve as reference materials for structural studies .

(Advanced) What strategies mitigate racemization during methoxyacetic acid coupling?

Methodological Answer:

  • Low-Temperature Coupling : Perform reactions at 0–4°C with DIC/Oxyma Pure to suppress base-induced racemization .
  • Chiral Auxiliaries : Use Evans auxiliaries (e.g., oxazolidinones) to stabilize the α-center during activation .
  • Kinetic Resolution : Employ lipases (e.g., CAL-B) to selectively hydrolyze undesired enantiomers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.